molecular formula C10H15NO2 B2519731 Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate CAS No. 1548668-14-9

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Cat. No. B2519731
M. Wt: 181.235
InChI Key: PNCOYPCTFNKJQQ-UHFFFAOYSA-N
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Description

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a chemical compound that falls within the broader category of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and its derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various strategies, including cyclization reactions, allylboration, and aminocyclization. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . Similarly, the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates includes converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions . These methods demonstrate the versatility and complexity of synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic and computational methods. For example, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using HF and DFT methods, revealing different stable conformers . The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was reported, showing that the molecules form H-bonded dimers stabilized by C-H...π and C-H...O interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including those leading to the formation of analgesics with mu-opioid receptor affinity , the formation of complexes with metals , and the elimination reactions in the gas phase . These reactions are crucial for the development of new pharmaceuticals and understanding the stability and reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as acid dissociation constants and antimicrobial activity, are important for their practical applications. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showed interesting antibacterial activity against different bacterial strains . The elimination kinetics of ethyl piperidine-3-carboxylate and related compounds were studied, providing insights into their stability and decomposition mechanisms .

Scientific Research Applications

Sigma(1) Receptor Binding and Antiproliferative Activity

Berardi et al. (2005) investigated N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl derivatives, including those with the piperidine moiety, to explore sigma-subtype affinities and selectivities. They found that certain derivatives exhibited potent sigma(1) ligand properties with significant selectivity, suggesting potential applications in tumor research and therapy due to demonstrated antiproliferative activity in rat C6 glioma cells. This work illustrates the role of piperidine derivatives in developing therapeutic agents targeting sigma receptors and their potential anticancer applications (Berardi et al., 2005).

Anticancer Agents

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This study demonstrated that specific propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed strong anticancer activity, highlighting the potential of these compounds in cancer therapy. The research underscores the importance of synthesizing and testing piperidine derivatives for their biological activities, including their role in developing new anticancer drugs (Rehman et al., 2018).

Corrosion Inhibition

Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, they found that these derivatives exhibit promising corrosion inhibition efficiencies, suggesting their potential application in protecting metal surfaces. This study highlights the chemical versatility of piperidine derivatives and their application beyond pharmacology, demonstrating their utility in materials science and engineering (Kaya et al., 2016).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent GlyT1 inhibitor. This compound exhibited significant inhibitory activity, a favorable pharmacokinetics profile, and increased glycine concentration in the cerebrospinal fluid, indicating its potential application in neurological disorders treatment. This research exemplifies the therapeutic potential of piperidine derivatives in addressing neurological conditions (Yamamoto et al., 2016).

Safety And Hazards

This compound is associated with several hazard statements, including H227, H315, H318, and H335 . These codes correspond to various hazards, such as being combustible, causing skin irritation, causing serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-prop-2-ynylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCOYPCTFNKJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate

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